molecular formula C11H17ClN2O2 B3096012 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride CAS No. 1269394-38-8

4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride

Cat. No.: B3096012
CAS No.: 1269394-38-8
M. Wt: 244.72
InChI Key: RYRRVPPBTBFPOD-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride, also known as 4-amino-N-(2-methoxyethyl)benzamide, is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) . This code provides a detailed representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 402.5±30.0 °C and a predicted density of 1.132±0.06 g/cm3 . Its pKa is predicted to be 15.09±0.46 .

Scientific Research Applications

Polarizability and Refractivity Studies

Research has investigated the molar refraction and polarizability of antiemetic drugs closely related to the specified compound, focusing on their physical properties in solution. For instance, a study on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate explored its density and refractive index in aqueous solutions, revealing significant polarizability effects with increased drug concentration (Sawale et al., 2016).

Molecular Structure Analysis

Another area of research focuses on the molecular structure of compounds similar to 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride. Studies have utilized X-ray diffraction and density functional theory (DFT) calculations to understand the molecular geometry and the influence of intermolecular interactions on compounds with a similar chemical structure (Karabulut et al., 2014).

Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of structurally related compounds has also been conducted. For example, the metabolism of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and its detection in rat and mouse plasma have been studied to understand its hydrolysis and potential pharmacological effects (Cassidy et al., 2000).

Antineoplastic Agents

Further research has explored the synthesis and biological evaluation of antineoplastic agents derived from similar compounds. These studies focus on their effectiveness against cancer cell lines and their interaction with biological targets, such as tubulin polymerization (Pettit et al., 2003).

Electrochemical Oxidation and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamides, closely related to the specified compound, has been examined for its potential antioxidant activity. This research contributes to understanding the mechanisms behind the free radical scavenging activity of such compounds (Jovanović et al., 2020).

Bactericidal Activity

Some studies have assessed the bactericidal activity of benzamide derivatives against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in developing new antimicrobial agents (Zadrazilova et al., 2015).

Properties

IUPAC Name

4-amino-N-(2-methoxyethyl)-3-methylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-7-9(3-4-10(8)12)11(14)13-5-6-15-2;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRRVPPBTBFPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCOC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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